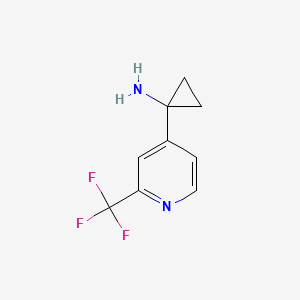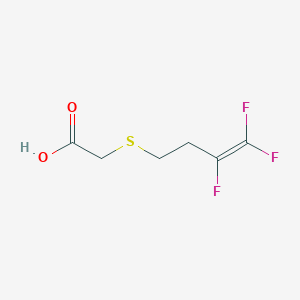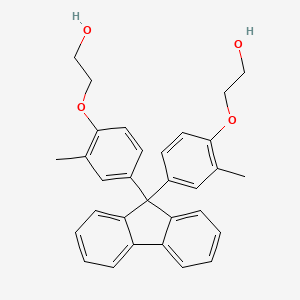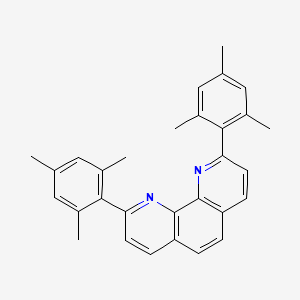
4-((1H-Imidazol-1-yl)methyl)-2-aminoquinolin-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((1H-Imidazol-1-yl)methyl)-2-aminoquinolin-8-ol is a compound that features both imidazole and quinoline moieties. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while quinoline is a bicyclic compound consisting of a benzene ring fused to a pyridine ring. The combination of these two structures in a single molecule imparts unique chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-Imidazol-1-yl)methyl)-2-aminoquinolin-8-ol typically involves multi-step reactions. One common method includes the condensation of 2-aminoquinolin-8-ol with an imidazole derivative under basic conditions. The reaction may involve the use of a suitable base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
4-((1H-Imidazol-1-yl)methyl)-2-aminoquinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Dimethylformamide (DMF), methanol, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced imidazole or quinoline derivatives .
Aplicaciones Científicas De Investigación
4-((1H-Imidazol-1-yl)methyl)-2-aminoquinolin-8-ol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating infectious diseases and cancer.
Mecanismo De Acción
The mechanism of action of 4-((1H-Imidazol-1-yl)methyl)-2-aminoquinolin-8-ol involves its interaction with specific molecular targets and pathways. The imidazole moiety can interact with enzymes and receptors, modulating their activity. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. These interactions contribute to the compound’s biological activities, such as antimicrobial and anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-((1H-Imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole
- 4-(1H-Imidazol-1-yl)benzaldehyde
- 1-(4-methoxyphenyl)-1H-imidazole
Uniqueness
4-((1H-Imidazol-1-yl)methyl)-2-aminoquinolin-8-ol is unique due to the presence of both imidazole and quinoline moieties in a single molecule. This combination imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Propiedades
Fórmula molecular |
C13H12N4O |
|---|---|
Peso molecular |
240.26 g/mol |
Nombre IUPAC |
2-amino-4-(imidazol-1-ylmethyl)quinolin-8-ol |
InChI |
InChI=1S/C13H12N4O/c14-12-6-9(7-17-5-4-15-8-17)10-2-1-3-11(18)13(10)16-12/h1-6,8,18H,7H2,(H2,14,16) |
Clave InChI |
HBPQUSBPOYHLGG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)O)N=C(C=C2CN3C=CN=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-tert-butyl-2-[2-[8-(methanesulfonamido)-6,6-dimethyl-11-oxonaphtho[2,3-b][1]benzofuran-3-yl]ethynyl]-6-methylpyridine-4-carboxamide;hydrate](/img/structure/B13125828.png)



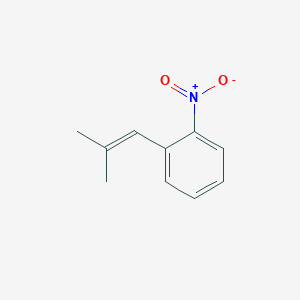
![2-Bromo-4,5,7-trifluorobenzo[d]thiazole](/img/structure/B13125847.png)
